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Compound of Interest

Compound Name: 15(S)-Fluprostenol

Cat. No.: B10768101

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to
the relative potency and mechanisms of 15(S)-Fluprostenol and the endogenous
prostaglandin PGF2a.

This guide provides a detailed comparison of 15(S)-Fluprostenol, a synthetic prostaglandin
analog, and Prostaglandin F2a (PGF2a), a naturally occurring prostaglandin, with a focus on
their efficacy at the Prostaglandin F Receptor (FP receptor). This document summarizes key
guantitative data, outlines experimental methodologies, and visualizes the primary signaling
pathway to support research and development in areas such as reproductive health and
ophthalmology.

Molecular Characteristics

A fundamental comparison begins with the distinct molecular structures and weights of these
two compounds. 15(S)-Fluprostenol is a more structurally complex and heavier molecule due
to the presence of a trifluoromethylphenoxy group.
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[Insert Chemical
15(S)-Fluprostenol Structure Image of C23H29F306 458.5[1]
15(S)-Fluprostenol]

[Insert Chemical
PGF2a Structure Image of C20H3405 354.49[2]
PGF2a]

Binding Affinity to the FP Receptor

The affinity of a ligand for its receptor is a critical determinant of its biological activity. Studies
have shown that 15(S)-Fluprostenol, also referred to as (+)-Fluprostenol or Travoprost acid in
its free acid form, is a high-affinity agonist for the FP receptor. While direct head-to-head
comparisons in the same study are limited, available data indicate that 15(S)-Fluprostenol
exhibits a strong binding affinity for the FP receptor, comparable to or in some cases slightly
lower than the endogenous ligand PGF2a.

Compound Binding Affinity (Ki) for FP Receptor
15(S)-Fluprostenol 35+5nM

49.9 nM

PGF2a ~1 nM (for half-maximal binding)

In Vitro Potency: Intracellular Calcium Mobilization

Activation of the FP receptor, a Gq protein-coupled receptor, initiates a signaling cascade that
leads to an increase in intracellular calcium concentration. The potency of 15(S)-Fluprostenol
and PGF2a in triggering this response is a key measure of their efficacy. Studies indicate that
15(S)-Fluprostenol is a potent agonist, with EC50 values for intracellular calcium mobilization

in the low nanomolar range.
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In Vitro Potency (EC50) for Intracellular

Compound . Lo

Calcium Mobilization
15(S)-Fluprostenol 17.5-37.3nM
PGF2a ~1 nM (for half-maximal cell stimulation)

In Vivo Efficacy

Direct comparative in vivo studies on the uterine contraction and luteolytic effects of 15(S)-
Fluprostenol and PGF2a are not readily available in the public domain. However, the potent in
vitro activity of 15(S)-Fluprostenol at the FP receptor suggests it is likely to have significant in
vivo effects in tissues where the FP receptor is prominently expressed, such as the uterus and
corpus luteum.

In the field of ophthalmology, the isopropyl ester prodrug of 15(S)-Fluprostenol, known as
Travoprost, is a well-established treatment for glaucoma. Its efficacy in lowering intraocular
pressure is attributed to its potent agonistic activity at the FP receptor, leading to increased
uveoscleral outflow of aqueous humor.

FP Receptor Sighaling Pathway

The binding of both 15(S)-Fluprostenol and PGF2a to the FP receptor triggers a canonical Gq
protein-coupled signaling pathway. This leads to the activation of Phospholipase C (PLC),
which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic
reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in
intracellular calcium is a key event mediating the physiological effects of these prostaglandins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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